molecular formula C20H20N4O6S B13858999 4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide

4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide

Cat. No.: B13858999
M. Wt: 444.5 g/mol
InChI Key: OLQFAVSNPARMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide is a complex organic compound used as an intermediate in the synthesis of various chemical products. It is particularly noted for its role in the production of Monosulfuron, a sulfonylurea herbicide that inhibits the enzyme acetohydroxyacid synthase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide typically involves a multi-step process. One common method includes the reaction of 4-dimethylaminopyridine with 2-nitrobenzenesulfonyl chloride and phenyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, particularly in inhibiting specific enzymes.

    Industry: Utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The compound exerts its effects primarily by inhibiting the enzyme acetohydroxyacid synthase. This inhibition disrupts the biosynthesis of branched-chain amino acids, which is crucial for the growth and development of certain organisms. The molecular targets include the active site of the enzyme, where the compound binds and prevents substrate access .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20N4O6S

Molecular Weight

444.5 g/mol

IUPAC Name

N,N-dimethylpyridin-1-ium-4-amine;N-(2-nitrophenyl)sulfonyl-1-phenoxymethanimidate

InChI

InChI=1S/C13H10N2O6S.C7H10N2/c16-13(21-10-6-2-1-3-7-10)14-22(19,20)12-9-5-4-8-11(12)15(17)18;1-9(2)7-3-5-8-6-4-7/h1-9H,(H,14,16);3-6H,1-2H3

InChI Key

OLQFAVSNPARMIW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=[NH+]C=C1.C1=CC=C(C=C1)OC(=NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.